

Application Notes and Protocols for 2002-H20 in Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2002-H20

Cat. No.: B1663990

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Product: 2002-H20

Target: Phospho-Kinase X (Thr202)

Application: Western Blot (WB)

Description: 2002-H20 is a rabbit polyclonal antibody meticulously developed to specifically recognize the phosphorylated state of Kinase X at the Threonine 202 residue. This phosphorylation event is a critical activation step in the "Kinase X Signaling Pathway," making this antibody an essential tool for researchers investigating cellular signaling, drug efficacy, and molecular mechanisms of disease.

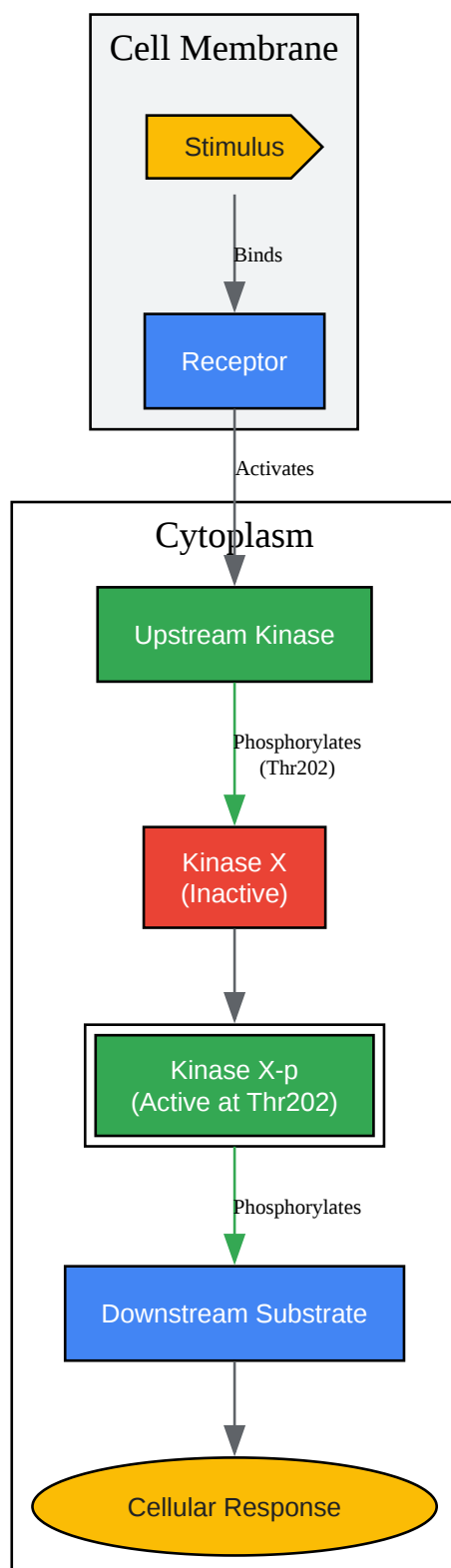
Data Presentation: Performance Characteristics

The following table summarizes the key quantitative data and recommended starting conditions for the **2002-H20** antibody in Western Blotting applications. These parameters have been validated using lysate from stimulated Jurkat cells.

Parameter	Recommendation	Notes
Target Protein	Phospho-Kinase X (Thr202)	Apparent MW: ~43 kDa
Application	Western Blot (WB)	
Host Species	Rabbit	
Isotype	IgG	
Recommended Dilution	1:1000	Dilute in 5% BSA in TBST
Incubation Time (Primary)	Overnight (16 hours)	At 4°C with gentle agitation
Incubation Time (Secondary)	1 hour	At Room Temperature
Positive Control	Jurkat cells treated with Calyculin A (100 nM)	
Negative Control	Untreated Jurkat cells	
Storage	-20°C upon receipt	
		Avoid repeated freeze-thaw cycles

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling cascade involving the activation of Kinase X. An upstream stimulus activates an "Upstream Kinase," which in turn phosphorylates Kinase X at the Threonine 202 (Thr202) residue. This phosphorylation event activates Kinase X, enabling it to phosphorylate its own "Downstream Substrate," leading to a specific cellular response. The **2002-H20** antibody specifically detects the activated, phosphorylated form of Kinase X.



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Caption: Simplified Kinase X activation and signaling pathway.

Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of Phospho-Kinase X (Thr202) using the **2002-H20** antibody.

I. Reagents and Buffers

- Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na₂EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin. Crucially, add 1 mM PMSF immediately before use.
- Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
- Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS.
- Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.
- Tris-Buffered Saline with Tween® 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween® 20.
- Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
- Secondary Antibody: Anti-rabbit IgG, HRP-linked antibody.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Lysate Preparation

- Culture Jurkat cells to the desired density. For the positive control, treat cells with Calyculin A (100 nM) for 30 minutes to inhibit phosphatases and enrich for phosphorylated proteins.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add 1 mL of ice-cold Cell Lysis Buffer per 10⁷ cells.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 15 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a BCA or Bradford protein assay.

III. SDS-PAGE and Protein Transfer

- Thaw the protein lysate on ice. Dilute the lysate to a final concentration of 2 mg/mL with Cell Lysis Buffer.
- Add 1/4 volume of 4X Sample Buffer to the lysate (e.g., 10 µL of 4X buffer to 30 µL of lysate).
- Boil the samples at 95-100°C for 5 minutes.
- Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
- Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF membrane. Perform the transfer at 100V for 90 minutes at 4°C in a wet transfer system.
- After transfer, confirm the efficiency using Ponceau S staining (optional).

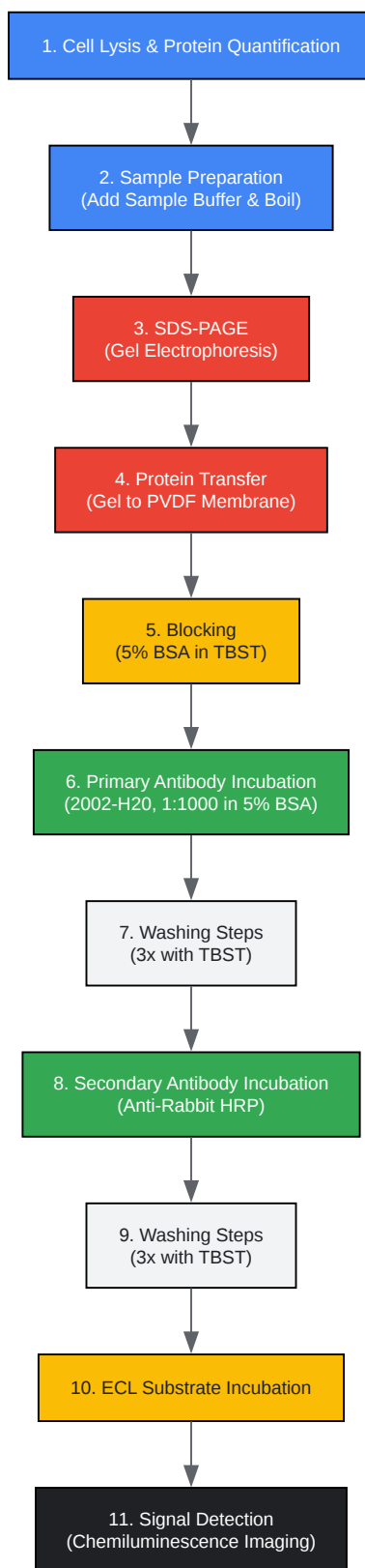
IV. Immunoblotting and Detection

- Place the membrane in a clean container and block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Prepare the primary antibody solution by diluting the **2002-H20** antibody 1:1000 in Primary Antibody Dilution Buffer.
- Decant the blocking buffer and add the primary antibody solution to the membrane.
- Incubate overnight at 4°C with gentle agitation.

- The next day, decant the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Prepare the secondary antibody solution by diluting the HRP-linked anti-rabbit IgG antibody according to the manufacturer's recommendations in 5% non-fat dry milk in TBST.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
- Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film. An expected band should appear at approximately 43 kDa.

Western Blot Workflow Diagram

The following diagram outlines the major steps of the Western Blotting protocol, from sample preparation to final signal detection.



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Caption: Step-by-step workflow for Western Blotting.

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